2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine is a chemical compound characterized by its unique bicyclic structure and the presence of an iodine atom. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine typically involves multiple steps, starting with the formation of the bicyclic core structure followed by the introduction of the iodine atom and the pyrimidine ring. One common synthetic route is the iodination of the corresponding bicyclic compound, followed by a cyclization reaction to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the iodine and the stability of the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: : The compound can be reduced to remove the iodine atom or modify its oxidation state.
Substitution: : The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine monochloride (ICl).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include iodinated derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.
Industry: : The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
2-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrimidine is unique due to its bicyclic structure and the presence of an iodine atom. Similar compounds include:
2-(3-iodobicyclo[1.1.1]pentan-1-yl)pyridine: : Similar structure but with a pyridine ring instead of pyrimidine.
2-(3-iodobicyclo[1.1.1]pentan-1-yl)pyrazine: : Another pyrazine derivative with similar iodine substitution.
Properties
CAS No. |
2408965-65-9 |
---|---|
Molecular Formula |
C9H9IN2 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrimidine |
InChI |
InChI=1S/C9H9IN2/c10-9-4-8(5-9,6-9)7-11-2-1-3-12-7/h1-3H,4-6H2 |
InChI Key |
ACWYAFGSAXJNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C3=NC=CC=N3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.